4-(Aminomethyl)-3-chloro-benzoic acid

Descripción general

Descripción

4-(Aminomethyl)benzoic acid, also known as PAMBA, is an organic compound that serves as a type 2 antifibrinolytic agent . It is used in the treatment of fibrotic skin disorders, such as Peyronie’s disease .

Synthesis Analysis

The synthesis of 4-(Aminomethyl)benzoic acid involves a three-step process with good or very good yields . A coupling reagent, DMT/NMM/TsO (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate), is used in the process . The production method involves preparing 4-carboxybenzaldehyde or alkyl esters thereof (methyl 4-formylbenzoate) and then forming an oxime .Molecular Structure Analysis

The molecular formula of 4-(Aminomethyl)benzoic acid is C8H9NO2 . It has a molar mass of 151.165 g·mol −1 . The structure consists of a benzene ring substituted with amino and carboxyl groups .Chemical Reactions Analysis

4-(Aminomethyl)benzoic acid has been used in the synthesis of diaryl ethers and diarylamines via the Ullmann coupling reaction . It reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .Physical And Chemical Properties Analysis

4-(Aminomethyl)benzoic acid is a white solid, although commercial samples can appear gray . It has a density of 1.239 g/cm 3 . The melting point is 300 °C (572 °F), and the boiling point is 310.7 °C (591.3 °F) .Aplicaciones Científicas De Investigación

Unnatural Amino Acid Derivative

4-(Aminomethyl)-3-chloro-benzoic acid acts as an unnatural amino acid derivative . Unnatural amino acids are those that are not naturally encoded or found in proteins. They can be used in protein engineering and drug design.

Antifibrinolytic Agent

This compound is also used as a type 2 antifibrinolytic agent . Antifibrinolytic agents are medications that promote blood clotting by preventing the breakdown of fibrin, which is a protein that forms a mesh to trap platelets and form a clot.

Preparation of 4-Guanidinomethylbenzoic Acid

4-(Aminomethyl)-3-chloro-benzoic acid reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid . This reaction could be useful in the synthesis of other complex organic compounds.

Pharmaceutical Intermediates

The Fmoc-aminomethyl derivative of this compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.

Mecanismo De Acción

Target of Action

Aminomethylbenzoic acid, a structurally similar compound, has been identified as an antifibrinolytic agent . Antifibrinolytic agents work by inhibiting the process of fibrinolysis, which is the breakdown of fibrin, a protein that forms a mesh-like structure to help form blood clots.

Mode of Action

Based on the known mechanism of action of antifibrinolytic agents, it can be hypothesized that this compound may interact with its targets to inhibit the process of fibrinolysis, thereby promoting clot stability .

Biochemical Pathways

Given its potential antifibrinolytic activity, it may be involved in the regulation of the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot .

Result of Action

If it acts as an antifibrinolytic agent, it may contribute to the stabilization of fibrin clots, potentially reducing bleeding and improving outcomes in conditions associated with excessive bleeding .

Direcciones Futuras

Propiedades

IUPAC Name |

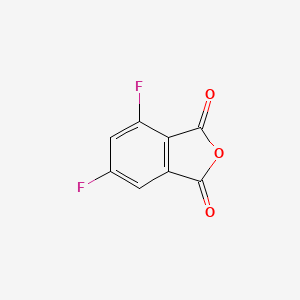

4-(aminomethyl)-3-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,4,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWXETNWKBXANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-3-chloro-benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3323543.png)

![3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane](/img/structure/B3323551.png)

![{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B3323557.png)

![(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B3323577.png)